Tramadol

Description

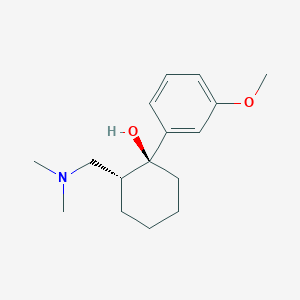

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLLZQTGLZFBW-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858931, DTXSID401167150 | |

| Record name | Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4), Soluble, 7.50e-01 g/L | |

| Record name | SID26663897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123154-38-1, 27203-92-5 | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123154-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27203-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027203925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-trans-Tramadol free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123154381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tramadol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J1LGJ30J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAMADOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NG5TTM63P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAMADOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-181 °C, 180 - 181 °C | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Pharmacological Investigations of Tramadol

Enantiomeric Pharmacology and Stereoselectivity Studies

Comparative Pharmacological Activities of (+)-Tramadol and (-)-Tramadol (B15223)

Table 1: Comparative Pharmacological Activities of Tramadol (B15222) Enantiomers

| Enantiomer | Primary Mechanism of Action | Secondary Mechanism of Action (μ-Opioid Receptor Agonism) |

| (+)-Tramadol | Serotonin Reuptake Inhibition wikipedia.orgwikipedia.orgnih.govthermofisher.commdpi.com | μ-Opioid Receptor Agonism (higher affinity) wikipedia.orgwikipedia.orgnih.govthermofisher.commdpi.com |

| (-)-Tramadol | Norepinephrine (B1679862) Reuptake Inhibition wikipedia.orgwikipedia.orgnih.govthermofisher.commdpi.com | Weak μ-Opioid Receptor Agonism (lower affinity) wikipedia.orgmdpi.com |

Contribution of Metabolite (+)-O-Desmethylthis compound (M1) Enantiomers to Pharmacodynamics

The O-demethylation of this compound yields O-desmethylthis compound (M1), which is recognized as the primary active metabolite responsible for a significant portion of this compound's analgesic effects wikipedia.orgmims.commassbank.eunih.govuni.lunih.govwikipedia.orgwikidata.org. (+)-O-desmethylthis compound (M1) is a particularly potent μ-opioid receptor agonist wikipedia.orgmims.comnih.govnih.govnih.govwikidata.orgnih.gov.

Table 2: Potency of O-Desmethylthis compound (M1) Relative to this compound

| Pharmacological Activity | Potency of M1 vs. This compound | Reference |

| μ-Opioid Receptor Binding | 200-700 times greater | wikipedia.orgresearchgate.netnih.govuni.lunih.gov |

| Analgesic Effect | 6 times greater | wikipedia.orgwikipedia.org |

Differential Effects of Enantiomers on Therapeutic and Non-Antinociceptive Outcomes

The analgesic activity of the racemic mixture of this compound is superior to that of either enantiomer administered alone, a phenomenon attributed to the complementary and synergistic interactions between (+)-tramadol and (-)-tramadol wikipedia.orgnih.govthermofisher.comherts.ac.uk. These enantiomers interact synergistically to produce antinociception (analgesia) thermofisher.commdpi.comherts.ac.uk.

However, this synergistic interaction is not uniformly observed across all pharmacological outcomes. For non-antinociceptive effects, such as adverse effects, the enantiomers tend to interact in an additive or even counteracting manner thermofisher.commdpi.comherts.ac.uk. This suggests that the favorable clinical profile of racemic this compound, characterized by effective analgesia, arises from a fortunate synergistic interaction on therapeutic endpoints, while undesirable effects are not similarly amplified thermofisher.com. For instance, studies have demonstrated that while both (+)-tramadol and (-)-tramadol independently produce centrally mediated antinociception, the racemic mixture exhibits significantly greater potency than the theoretical additive effect of the individual enantiomers mdpi.com. Despite the (+)-cis-enantiomer showing strong analgesic effectiveness and a favorable therapeutic index, its association with a substantial increase in dependence potential led to the selection of the racemic compound for broader pharmacological studies and clinical use thermofisher.commassbank.eu.

Metabolic Pathways and Metabolite Activity Research

Cytochrome P450 (CYP) Enzyme System Characterization (CYP2D6, CYP3A4, CYP2B6)

This compound undergoes extensive first-pass metabolism in the liver wikipedia.orgnih.govmassbank.eunih.govwikipedia.org. The primary metabolic pathways involve O-demethylation and N-demethylation, along with conjugation reactions such as glucuronidation and sulfation wikipedia.orgnih.govmassbank.eunih.govwikipedia.org.

The O-demethylation of this compound to its main active metabolite, O-desmethylthis compound (M1), is predominantly catalyzed by Cytochrome P450 2D6 (CYP2D6) wikipedia.orgmims.comnih.govmassbank.eunih.govuni.lunih.govwikipedia.orgwikidata.orgmetabolomicsworkbench.orguni.luguidetopharmacology.org. In contrast, the N-demethylation pathway, which leads to the formation of N-desmethylthis compound (M2), is primarily mediated by CYP3A4 and CYP2B6 wikipedia.orgmims.comnih.govmassbank.euuni.lunih.govmetabolomicsworkbench.orguni.luguidetopharmacology.org. The activity of these CYP enzymes is critical, as genetic polymorphisms, particularly within CYP2D6, can lead to considerable inter-individual variability in this compound pharmacokinetics and subsequent drug responses wikipedia.orgmassbank.eunih.govnih.govwikipedia.orgwikidata.orguni.luguidetopharmacology.org. For instance, individuals categorized as "poor metabolizers" of CYP2D6 exhibit reduced M1 formation, which can result in diminished analgesic effects nih.govwikidata.orguni.luguidetopharmacology.org. Furthermore, CYP enzymes are susceptible to induction or inhibition by other co-administered substances, which can significantly alter the plasma concentrations of this compound and its metabolites uni.lu.

Table 3: Key Cytochrome P450 Enzymes in this compound Metabolism

| Metabolic Pathway | Primary Enzyme(s) Involved | Metabolite(s) Formed | Reference |

| O-Demethylation | CYP2D6 | O-Desmethylthis compound (M1) | wikipedia.orgmims.comnih.govmassbank.eunih.govuni.lunih.govwikipedia.orgwikidata.orgmetabolomicsworkbench.orguni.luguidetopharmacology.org |

| N-Demethylation | CYP3A4, CYP2B6 | N-Desmethylthis compound (M2) | wikipedia.orgmims.comnih.govmassbank.euuni.lunih.govmetabolomicsworkbench.orguni.luguidetopharmacology.org |

O-Demethylation to O-Desmethylthis compound (M1): Potency and Contribution to Analgesia

The O-demethylation of this compound to O-desmethylthis compound (M1) is a crucial metabolic step, primarily catalyzed by the CYP2D6 enzyme wikipedia.orgmims.comnih.govmassbank.eunih.govuni.lunih.govwikipedia.orgmetabolomicsworkbench.org. M1 is recognized as the principal pharmacologically active metabolite of this compound wikipedia.orgmims.comresearchgate.netmassbank.eunih.govuni.lunih.govwikipedia.orgwikidata.orgnih.govuni.luherts.ac.uk.

N-Demethylation to N-Desmethylthis compound (M2) Investigations

Another significant metabolic pathway for this compound is N-demethylation, which results in the formation of N-desmethylthis compound (M2) wikipedia.orgmims.comnih.govmassbank.euuni.lunih.govmetabolomicsworkbench.org. This metabolic conversion is primarily facilitated by the CYP3A4 and CYP2B6 enzymes wikipedia.orgmims.comnih.govmassbank.euuni.lunih.govmetabolomicsworkbench.orguni.luguidetopharmacology.org.

Unlike M1, N-desmethylthis compound (M2) is generally considered to be pharmacologically inactive at opioid receptors mims.comuni.lunih.govmetabolomicsworkbench.orgguidetopharmacology.org. While M1 is the predominant metabolite formed at lower concentrations of this compound, research indicates that M2 formation can become more prevalent at higher, supratherapeutic substrate concentrations.

Role of Conjugation Reactions (Glucuronidation, Sulfation) in this compound Metabolism

This compound undergoes extensive metabolism primarily in the liver, involving both phase I (O- and N-demethylation) and phase II (conjugation) reactions. A significant aspect of its metabolic fate involves conjugation reactions, specifically glucuronidation and sulfation, which lead to the formation of hydrophilic metabolites that are readily excreted. The major route of elimination for this compound and its metabolites is through the kidneys. nih.govdrugbank.compharmgkb.orgfda.govnih.govscirp.org

Glucuronidation is a crucial phase II metabolic pathway where a glucuronic acid molecule is attached to a drug or its metabolite, typically at a hydroxyl, carboxyl, amino, or sulfhydryl group. This process increases the compound's water solubility, facilitating its excretion. In the context of this compound, the active metabolite O-desmethylthis compound (M1) is a substrate for glucuronidation in the liver. This inactivation process is predominantly catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7 and UGT1A8. nih.govpharmgkb.orgresearchgate.net Research has identified several glucurono-conjugated this compound metabolites, including O-desmethyl this compound glucuronide (M13), N,O-desmethyl this compound glucuronide (M15), and OH-O-desmethyl this compound glucuronide (M17). nih.gov

Sulfation, another important conjugation reaction, involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate, mediated by sulfotransferase (SULT) enzymes. Like glucuronidation, sulfation increases the polarity of the compound, aiding in its elimination. Identified sulfo-conjugated this compound metabolites include O-desmethyl this compound sulfate (B86663) (M20), N,O-desmethyl this compound sulfate (M22), and N,N,O-desmethyl this compound sulfate (M21). nih.gov

The formation of these conjugated metabolites is critical for the detoxification and elimination of this compound and its active compounds from the body. Studies utilizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) have shown that phase II metabolites, including glucurono- and sulfo-conjugated forms, are detectable in negative ion mode. Furthermore, the enhanced polarity resulting from glucuronidation leads to slightly lower retention times for glucurono-conjugated metabolites compared to their non-conjugated counterparts in chromatographic analyses. nih.gov In certain species, such as cats, reduced glucuronidation activity can impact this compound metabolism and potentially increase the risk of systemic exposure to active compounds. nih.gov

Table 1: Identified Conjugated this compound Metabolites

| Metabolite Name | Type of Conjugation | Parent Metabolite/Compound |

| O-desmethyl this compound glucuronide (M13) | Glucuronidation | O-desmethylthis compound (M1) |

| N,O-desmethyl this compound glucuronide (M15) | Glucuronidation | N,O-didesmethylthis compound (M5) |

| OH-O-desmethyl this compound glucuronide (M17) | Glucuronidation | Hydroxylated O-desmethylthis compound |

| O-desmethyl this compound sulfate (M20) | Sulfation | O-desmethylthis compound (M1) |

| N,O-desmethyl this compound sulfate (M22) | Sulfation | N,O-didesmethylthis compound (M5) |

| N,N,O-desmethyl this compound sulfate (M21) | Sulfation | N,N,O-tridesmethylthis compound |

Pharmacological Activity and Research on Other Metabolites (e.g., M5)

This compound undergoes extensive biotransformation, leading to the formation of numerous metabolites; at least 23 have been identified, with some reports suggesting up to 30 different compounds. drugbank.comnih.gov Among these, O-desmethylthis compound (M1) and, to a lesser extent, N,O-didesmethylthis compound (M5) are recognized as the primary pharmacologically active metabolites. nih.govpharmgkb.orgnih.govucalgary.ca Other metabolites, such as N-desmethylthis compound (M2), N,N-didesmethylthis compound (M3), and N,N,O-tridesmethylthis compound (M4), are generally considered pharmacologically inactive or possess very weak activity. nih.govdrugbank.compharmgkb.orgucalgary.cacamelsandcamelids.comcabidigitallibrary.orgnih.gov

N,O-didesmethylthis compound (M5): M5 is another metabolite that contributes to the analgesic effects, although its activity is considerably less potent than M1. ucalgary.canih.govjvsmedicscorner.comwikipedia.orgresearchgate.net Studies have shown that M5 is active at μ-opioid receptors, with an affinity (Ki) of 100 nM at the human μ-opioid receptor. nih.gov However, in in vitro testing, M5 has demonstrated approximately 30 times weaker μ-opioid agonist efficacy and potency when compared to M1. researchgate.net Furthermore, research suggests that M5's ability to penetrate the blood-brain barrier (BBB) is limited due to its high polarity, which may contribute to its comparatively weaker in vivo effects despite its opioid receptor activity. camelsandcamelids.comspandidos-publications.com

Other Metabolites (M2, M3, M4):

N-desmethylthis compound (M2): This metabolite is primarily formed by CYP2B6 and CYP3A4. It is generally considered pharmacologically inactive and does not contribute significantly to this compound's analgesic properties. nih.govdrugbank.compharmgkb.orgucalgary.cacamelsandcamelids.comcabidigitallibrary.org

N,N-didesmethylthis compound (M3) and N,N,O-tridesmethylthis compound (M4): These metabolites have shown only weak affinity for the μ-opioid receptor and no stimulatory effect on GTPγS binding, indicating their lack of significant opioid activity. pharmgkb.orgnih.gov

Research into these metabolites often involves pharmacokinetic studies to determine their plasma concentrations and elimination profiles across different species. For instance, in dogs, M2 and M5 concentrations can be relatively high compared to M1, highlighting interspecies differences in metabolic pathways and the resultant metabolite profiles. cabidigitallibrary.orgresearchgate.net

Table 2: Pharmacological Activity of Key this compound Metabolites at μ-Opioid Receptor

| Compound | μ-Opioid Receptor Affinity (Ki) | Relative Potency (vs. This compound) | Pharmacological Activity |

| This compound | 2.4 µM pharmgkb.orgnih.gov | Baseline | Weak μ-opioid agonist |

| O-desmethylthis compound (M1) | 0.0034 µM (3.4 nM) pharmgkb.orgnih.gov | Up to 200x more potent in binding, 6x in analgesia nih.govdrugbank.compharmgkb.orgnih.govucalgary.cacabidigitallibrary.orgwikidoc.orgspandidos-publications.com | Potent μ-opioid agonist, main active metabolite |

| N,O-didesmethylthis compound (M5) | 100 nM nih.gov | Less potent than M1 ucalgary.caresearchgate.net | Weak μ-opioid agonist |

| N-desmethylthis compound (M2) | >10 µM nih.gov | Inactive nih.govdrugbank.compharmgkb.orgucalgary.cacamelsandcamelids.comcabidigitallibrary.org | Inactive |

| N,N-didesmethylthis compound (M3) | >10 µM nih.gov | Inactive nih.gov | Inactive |

| N,N,O-tridesmethylthis compound (M4) | >10 µM nih.gov | Inactive nih.gov | Inactive |

Neurobiological and Neurotoxicological Aspects of Tramadol Research

Neurotransmitter Dysregulation and Central Nervous System Effects

Tramadol's influence on the central nervous system (CNS) is largely mediated through its impact on serotonergic, noradrenergic, dopaminergic, and GABAergic systems.

Research on Alterations in Serotonergic Pathways

This compound (B15222) functions as a serotonin (B10506)/norepinephrine (B1679862) reuptake inhibitor (SNRI), influencing descending pain pathways within the CNS drugbank.comwikipedia.orgpainphysicianjournal.commedsafe.govt.nzpatsnap.comucsf.edupharmgkb.org. Specifically, the (+)-enantiomer of this compound is responsible for inhibiting serotonin reuptake drugbank.comwikipedia.orgpainphysicianjournal.compediatriconcall.com. This inhibition leads to increased serotonin levels in the synaptic cleft, thereby enhancing inhibitory pain pathways painphysicianjournal.compatsnap.compharmgkb.org.

Positron Emission Tomography (PET) studies have provided quantitative insights into this compound's interaction with the serotonin transporter (SERT). A study demonstrated that single oral doses of 50 mg and 100 mg of this compound resulted in mean SERT occupancy rates of 34.7% and 50.2% in the thalamus, respectively wikipedia.orgoup.com. At an upper limit dose of 400 mg, SERT occupancy was estimated to reach 78.7% oup.com. These findings indicate that this compound, even at clinical doses, significantly inhibits SERT reuptake, similar to selective serotonin reuptake inhibitors (SSRIs) oup.com.

Beyond reuptake inhibition, this compound also exhibits inhibitory actions on the 5-HT2C receptor wikipedia.org. This antagonism of 5-HT2C receptors is hypothesized to contribute to this compound's potential antidepressant and anti-obsessive-compulsive effects in patients experiencing pain alongside co-morbid neurological conditions wikipedia.org. While some earlier studies suggested this compound could act as a serotonin-releasing agent at concentrations of 1-10 µM, more recent research at concentrations of 10-30 µM did not corroborate this effect wikipedia.org. Chronic administration of this compound has been shown to slow 5-HT uptake in the median raphe (MRN) and, to a lesser extent, in the dorsal raphe (DRN), although it did not affect 5-HT efflux in these regions nih.gov. Furthermore, 5-HT1A receptors are involved in modulating both the analgesic and antidepressant-like effects of this compound, with specific roles for 5-HT1A autoreceptors in the raphe nuclei and spinal 5-HT1A receptors in antinociception nih.gov.

Table 1: Serotonin Transporter (SERT) Occupancy by this compound in the Thalamus

| This compound Dose (Oral) | Mean SERT Occupancy |

| 50 mg | 34.7% wikipedia.orgoup.com |

| 100 mg | 50.2% wikipedia.orgoup.com |

| 400 mg (estimated) | 78.7% oup.com |

Research on Alterations in Noradrenergic Pathways

In addition to its serotonergic effects, this compound weakly inhibits the reuptake of norepinephrine drugbank.comwikipedia.orgpainphysicianjournal.commedsafe.govt.nzpatsnap.comucsf.edupharmgkb.org. The (-)-enantiomer of this compound is primarily responsible for this noradrenaline reuptake inhibition wikipedia.orgpainphysicianjournal.compediatriconcall.com. This mechanism contributes to this compound's analgesic properties by enhancing the activity of descending inhibitory pain pathways within the central nervous system painphysicianjournal.compatsnap.compharmgkb.org. Research indicates that this compound acts as a norepinephrine reuptake inhibitor but is not a norepinephrine releasing agent wikipedia.org. Studies on chronic this compound administration have not shown an effect on electrically stimulated noradrenaline efflux or uptake in locus coeruleus (LC) slices nih.gov.

Effects on Dopaminergic Systems and Reward Circuitry Investigations

Research on this compound's effects on dopaminergic systems presents varied findings. Some studies suggest that this compound does not inhibit the reuptake or induce the release of dopamine (B1211576) wikipedia.org. However, other investigations provide evidence of increased dopamine release within the nucleus accumbens shell following this compound administration researchgate.netnih.govmdpi.com. This observed increase in dopamine within the nucleus accumbens shell is implicated in the rewarding properties attributed to this compound nih.gov. Opioids, including this compound, activate the mesolimbic reward system, leading to dopamine release in the nucleus accumbens shell, which is considered a biochemical factor in the development of dependence mdpi.com. The activation of the mu-opioid receptor by this compound can influence the brain's reward system, potentially altering dopamine levels researchgate.net. Conversely, some research indicates that this compound's interference with dopamine synthesis and release can lead to reduced dopamine levels, potentially manifesting as motor symptoms such as bradykinesia and tremors, which are characteristic of Parkinson's Disease nih.gov. The increase in dopamine levels induced by this compound can be mitigated by co-administration of nalbuphine (B1235481) mdpi.com.

Modulation of Gamma-Aminobutyric Acid (GABAergic) System

This compound interacts with the Gamma-Aminobutyric Acid (GABAergic) system, though its precise modulation is complex. While this compound has been described as an agonist on GABA receptors d-nb.inforesearchgate.net, studies also indicate that this compound and its M1 metabolite inhibit GABA-A receptors, particularly at high concentrations (100 µM) wikipedia.orgnih.govd-nb.inforesearchgate.netplos.orgmdpi.comresearchgate.netresearchgate.net. This potent inhibition of GABA-A receptors at elevated doses is a key hypothesis explaining this compound's ability to decrease the seizure threshold and contribute to its neurotoxic effects nih.govd-nb.inforesearchgate.netmdpi.comresearchgate.netresearchgate.net.

An in vivo patch-clamp study in rats demonstrated that systemically administered this compound enhanced GABAergic transmission in substantia gelatinosa (SG) neurons, an effect primarily mediated by μ-opioid receptor activation plos.org. However, contradictory findings exist, with one study reporting no effect of this compound on GABA-induced currents in Xenopus oocytes expressing GABA-A receptors caldic.com. Further research using PET imaging with 11C-flumazenil suggested a molecular interaction between this compound and GABA-A receptors in the brain, as this compound induced a significant decrease in 11C-flumazenil binding across most brain regions, correlating with its seizing activity mdpi.com. Additionally, this compound has been shown to significantly reduce the levels of GABA-T and SSA-DH enzymes in various brain regions, indicating an impairment of GABA metabolism researchgate.net.

Mechanisms of Neurotoxicity Research

This compound's neurotoxicity is primarily associated with its potential to induce seizures and related neuropathological changes.

Seizure Induction Mechanisms and Neuropathology

This compound is recognized for its ability to induce seizures, a risk that increases with higher doses, although seizures can occur even within recommended therapeutic ranges drugbank.commedsafe.govt.nzucsf.edud-nb.inforesearchgate.netbioresscientia.comnih.govbrieflands.comjept.irmedsafe.govt.nzbanyantreatmentcenter.com. These seizures are typically generalized tonic-clonic in nature d-nb.inforesearchgate.netbioresscientia.comnih.govbrieflands.combanyantreatmentcenter.com. The neurotoxic manifestations, particularly generalized tonic-clonic seizures, frequently occur within the first 24 hours following this compound intake researchgate.netnih.govbrieflands.comjept.ir.

The underlying mechanisms of this compound-induced seizures are complex and multifaceted d-nb.infobioresscientia.combrieflands.com. A prominent mechanism involves the potent inhibition of GABA-A receptors at high concentrations of this compound and its M1 metabolite, which is hypothesized to lower the seizure threshold wikipedia.orgnih.govd-nb.inforesearchgate.netmdpi.comresearchgate.netresearchgate.net. The imbalance created by the inhibition of GABAergic neurons and the activation of glutamatergic neurons is believed to contribute to seizure activity d-nb.info. Furthermore, this compound and its M1 metabolite have been shown to inhibit N-methyl-D-aspartate (NMDA) receptors at clinically relevant concentrations d-nb.inforesearchgate.netresearchgate.net.

Neurotoxicity associated with this compound is also linked to its serotonin and norepinephrine reuptake inhibition properties nih.govd-nb.inforesearchgate.net. The activation of delta-opioid receptors (DOR) by O-desmethylthis compound (M1) has been implicated in seizure provocation, as DOR agonists are known to induce seizures wikipedia.org. This compound's proconvulsant effects are also attributed to the inhibition of nitric oxide, serotonin reuptake, and its inhibitory effects on GABA receptors nih.govbrieflands.com.

Beyond these direct neurotransmitter effects, extensive this compound intake has been observed to alter redox balance by increasing lipid peroxidation and free radical production, leading to neurotoxicity nih.gov. Neuropathological observations in some studies have included vascular congestion, neuronal degeneration, and disruption of cortical layers researchgate.net. Research also suggests that naloxone, an opioid antagonist, can increase seizure risk at high this compound doses, pointing to an opioid-receptor-mediated mechanism in some cases bioresscientia.com. The risk of seizures is notably higher in individuals with pre-existing epilepsy, a history of seizures, or other risk factors such as head trauma, metabolic disorders, or CNS infections drugbank.commedsafe.govt.nzmedsafe.govt.nz. Concomitant use of other medications known to lower the seizure threshold, including certain antidepressants, antipsychotics, illicit drugs, and alcohol, further escalates the risk of this compound-induced seizures drugbank.comnih.govjept.irmedsafe.govt.nz.

Serotonin Syndrome Pathophysiology and Contributing Factors

Serotonin syndrome (SS) is a potentially life-threatening condition characterized by excessive serotonergic activity within the central nervous system (CNS), and this compound’s unique pharmacological profile significantly contributes to its risk. This compound inhibits serotonin reuptake, leading to an accumulation of serotonin in the synaptic cleft core.ac.ukpainphysicianjournal.com. This increased synaptic serotonin overstimulates postsynaptic serotonin receptors, primarily the 5-HT2A receptors, although 5-HT1A receptors may also play a role through pharmacodynamic interactions core.ac.ukpainphysicianjournal.comwikipedia.org.

The clinical presentation of serotonin syndrome typically involves a triad (B1167595) of symptoms: cognitive or mental-status changes (e.g., agitation, confusion, hallucinations), neuromuscular abnormalities (e.g., clonus, hyperreflexia, tremor), and autonomic hyperactivity (e.g., hyperthermia, tachycardia, diaphoresis) core.ac.ukpainphysicianjournal.comuspharmacist.com.

Several factors contribute to the development of this compound-induced serotonin syndrome:

Concurrent Use of Serotonergic Drugs: The risk is significantly elevated when this compound is co-administered with other medications that increase serotonin levels. These include selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), monoamine oxidase inhibitors (MAOIs), triptans, dextromethorphan (B48470), meperidine, mirtazapine, and herbal products like St. John's wort core.ac.ukpainphysicianjournal.comwikipedia.orguspharmacist.comscielo.org.co.

Overdose: Both intentional and unintentional overdose of this compound can lead to serotonin syndrome due to the excessive increase in serotonin concentrations painphysicianjournal.com.

Impaired Metabolism: Genetic polymorphisms, particularly affecting the CYP2D6 enzyme, can impair this compound metabolism. This leads to higher serum concentrations of the parent drug, increasing the risk of serotonin syndrome, especially when combined with other serotonergic agents painphysicianjournal.comuspharmacist.comscielo.org.co.

Polypharmacy: The likelihood of drug-drug interactions, and consequently enhanced neurotoxic effects like serotonin syndrome, is increased in patients undergoing polypharmacy, particularly in geriatric populations core.ac.ukpainphysicianjournal.comuspharmacist.com.

Oxidative Stress Induction and Neuronal Injury Studies

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense systems, is a key mechanism underlying this compound-induced neuronal injury core.ac.ukekb.eg. Research indicates that this compound can disrupt mitochondrial function, impairing ATP production and enhancing ROS generation core.ac.ukekb.egresearchgate.net. This surge in ROS leads to significant damage to essential cellular components, including DNA, proteins, and lipids within neurons, thereby compromising cellular integrity core.ac.ukekb.egresearchgate.netbiointerfaceresearch.com.

Studies have identified several biomarkers indicative of this compound-induced oxidative stress and subsequent neuronal damage. These include elevated levels of malondialdehyde (MDA) and nitric oxide (NO), which are indicators of lipid peroxidation and oxidative damage, respectively core.ac.ukekb.egresearchgate.net. Additionally, an increase in 8-hydroxydeoxyguanosine (8-OHdG) suggests DNA oxidative damage ekb.egmdpi.com. Conversely, there is a marked decrease in the activity and levels of endogenous antioxidant enzymes and molecules, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) core.ac.ukekb.egbiointerfaceresearch.comresearchgate.netnih.gov. These changes have been observed across various brain regions, including the cerebral cortex, hippocampus, and choroid plexus ekb.egresearchgate.netbiointerfaceresearch.comresearchgate.netnih.govtandfonline.comnih.gov.

Table 1: Key Oxidative Stress Markers and Their Changes Following this compound Exposure

| Marker | Change Observed | Affected Brain Region(s) | Source |

| Malondialdehyde (MDA) | Increased | Cerebral cortex, Hippocampus, Choroid Plexus | ekb.egbiointerfaceresearch.comresearchgate.net |

| Nitric Oxide (NO) | Increased | Cerebral cortex | ekb.egresearchgate.net |

| 8-hydroxydeoxyguanosine (8-OHdG) | Increased | Brain, Hippocampus | ekb.egmdpi.com |

| Superoxide Dismutase (SOD) | Decreased | Brain, Choroid Plexus | ekb.egnih.gov |

| Catalase (CAT) | Decreased | Brain | ekb.eg |

| Glutathione (GSH) | Decreased | Brain, Choroid Plexus | biointerfaceresearch.comnih.gov |

Neuroinflammation and its Causal Role in this compound Effects

Neuroinflammation, characterized by the activation of glial cells and the release of inflammatory mediators, is increasingly recognized as a significant contributor to neuronal injury and dysfunction following repeated this compound exposure core.ac.ukresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.gov. Studies have demonstrated the presence of microgliosis and astrogliosis, along with inflammatory infiltrates, in various brain regions affected by this compound researchgate.netmdpi.comresearchgate.netnih.gov.

The inflammatory response is mediated by an upregulation of pro-inflammatory cytokines and signaling molecules. Research findings indicate increased levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-17 (IL-17), and nuclear factor kappa B (NF-κB) in brain tissues after this compound administration researchgate.netmdpi.comnih.govresearchgate.netnih.gov. This sustained neuroinflammation is considered a driving force behind neuronal loss and cognitive decline core.ac.uk. The causal role of neuroinflammation in this compound's effects has been investigated in the prefrontal cortex, hippocampus, and choroid plexus, where it contributes to observed neurotoxic outcomes researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.gov.

Table 2: Pro-inflammatory Markers Upregulated by this compound Exposure

| Marker | Affected Brain Region(s) | Source |

| TNF-α | Striatum, Cerebral cortex, Hippocampus, Choroid Plexus | researchgate.netmdpi.comnih.govresearchgate.net |

| IL-1β | Striatum, Hippocampus | researchgate.netnih.gov |

| IL-6 | Cerebral cortex | researchgate.net |

| IL-17 | Striatum | researchgate.net |

| NF-κB | Cerebral cortex | biointerfaceresearch.comresearchgate.net |

Neuronal Apoptosis and Degeneration Mechanisms

This compound exposure has been consistently linked to neuronal apoptosis (programmed cell death) and degeneration across various brain regions. Observed apoptotic changes include cellular blebbing, cytoplasmic vacuolation, nuclear fragmentation, pyknosis, and the presence of "dark neurons" (DNs) researchgate.netbiointerfaceresearch.comtandfonline.comnih.govnih.gov.

The mechanisms underlying this compound-induced neuronal apoptosis and degeneration are multifaceted:

Direct Cellular Damage: this compound can directly damage cellular structures, initiating apoptosis through both intrinsic and extrinsic pathways tandfonline.com.

Caspase Activation: A key indicator of apoptosis, the levels of caspase-3 and caspase-8, are significantly increased following this compound exposure ekb.egresearchgate.netmdpi.comresearchgate.netresearchgate.net.

Mitochondrial Dysfunction and Oxidative Stress: this compound disrupts the electron transfer chain in mitochondria, leading to increased oxidative stress, which in turn triggers apoptotic pathways core.ac.ukresearchgate.netbiointerfaceresearch.comtandfonline.comnih.govresearchgate.net.

Modulation of Apoptotic Proteins: Chronic this compound administration has been shown to downregulate anti-apoptotic markers, such as Bcl-2, while upregulating pro-apoptotic markers like Bax and p53 biointerfaceresearch.comresearchgate.netresearchgate.net.

Impact on Neuronal Development: In the context of prenatal exposure, this compound can influence neuronal stem cells and progenitors, leading to improper neuronal migration and cortical folding tandfonline.com.

Link to Neuroinflammation: Neuroinflammation, as discussed in the previous section, also plays a causal role in facilitating apoptosis and disrupting synaptic function core.ac.ukmdpi.com.

Long-Term Neurobiological Consequences Research

Chronic exposure to this compound extends beyond acute neurotoxic effects, leading to significant long-term neurobiological consequences, including neuronal adaptation and potential links to neurodegenerative disorders.

Chronic Exposure and Neuronal Adaptation Studies

Long-term utilization of this compound has been implicated in chronic neurotoxicity and cumulative brain damage core.ac.uk. Studies have revealed alterations in brain morphology, connectivity, and function following prolonged exposure tandfonline.com. Maladaptive plasticity is observed in brain structures critical for cognitive function, such as the hippocampus researchgate.net.

A notable aspect of neuronal adaptation to chronic this compound use involves changes in the density and sensitivity of μ-opioid receptors, which can contribute to the development of tolerance and dependence core.ac.uk. Furthermore, chronic exposure consistently induces oxidative stress, neuroinflammation, and apoptosis, as detailed in previous sections, contributing to persistent neuronal injury core.ac.ukekb.egresearchgate.netbiointerfaceresearch.comresearchgate.netnih.govnih.govresearchgate.netnih.gov.

Investigating Potential Links to Neurodegenerative Disorders

There is an emerging body of evidence suggesting a potential connection between this compound's neurotoxic effects and the development or progression of neurodegenerative disorders core.ac.ukresearchgate.netresearchgate.netresearchgate.netingentaconnect.com. Specifically, research has explored potential links to Alzheimer's disease (AD) and Parkinson's disease (PD) core.ac.ukresearchgate.netingentaconnect.com.

The proposed mechanisms linking chronic this compound use to neurodegenerative conditions include:

Sustained Neuroinflammation: Chronic neuroinflammation is a recognized driving force for neuronal loss and cognitive decline, hallmarks of many neurodegenerative diseases core.ac.uk.

Mitochondrial Dysfunction: Impaired mitochondrial function, characterized by compromised ATP production and enhanced ROS generation, is a key feature in neurodegenerative pathologies such as Alzheimer's and Parkinson's diseases core.ac.uk.

Dopaminergic System Interference: Chronic this compound utilization has been shown to interfere with dopamine synthesis and release, which can lead to motor abnormalities like bradykinesia and tremors, characteristic symptoms of Parkinson's disease researchgate.netingentaconnect.com.

Intracellular Signaling Alterations: During the progression of Alzheimer's disease, low levels of intracellular signaling molecules such as cGMP, cAMP, PKC, and PKA are observed, impacting learning and memory ingentaconnect.com. While direct links to this compound's long-term effects on these specific pathways in AD are still under investigation, its broad neurobiological impact suggests potential interactions.

Amyloid Precursor Protein (APP) Upregulation: Studies on prenatal this compound exposure have noted an upregulation in the expression of APP, particularly within the cerebral cortex, which is a protein centrally involved in Alzheimer's disease pathology tandfonline.com.

These findings highlight the importance of further research into the long-term neurobiological consequences of this compound, particularly concerning its potential to contribute to neurodegenerative processes.

Pharmacokinetic and Pharmacodynamic Interactions of Tramadol

Drug-Drug Interaction (DDI) Research

Tramadol (B15222) undergoes extensive metabolism in the liver, primarily through O- and N-demethylation and subsequent conjugation reactions to form glucuronides and sulfates. pharmgkb.org The O-demethylation of this compound to its main active metabolite, O-desmethylthis compound (M1), is catalyzed by the cytochrome P450 (CYP) 2D6 enzyme. wikipedia.orgpharmgkb.org M1 possesses a significantly higher affinity for opioid receptors than the parent drug and contributes substantially to this compound's analgesic effects. pharmgkb.orgwikipedia.orgnih.gov N-desmethylthis compound, another metabolite, is formed by CYP3A4 and CYP2B6, but it is pharmacologically inactive. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition/Induction by Co-administered Agents

The metabolism of this compound is significantly influenced by the activity of CYP enzymes, particularly CYP2D6 and CYP3A4. Alterations in the activity of these enzymes due to co-administered agents can lead to changes in this compound and M1 concentrations, impacting both efficacy and safety. fda.govnih.govnih.gov

Impact of CYP2D6 Inhibitors

Inhibitors of CYP2D6, such as fluoxetine (B1211875), paroxetine, and quinidine (B1679956), can significantly alter the metabolism of this compound. fda.govmypcnow.org When co-administered with CYP2D6 inhibitors, the metabolism of this compound to its active metabolite M1 is inhibited. fda.govpainphysicianjournal.com This inhibition can lead to an increase in this compound plasma concentrations and a decrease in M1 plasma concentrations. fda.govnih.gov

A study demonstrated a clinically relevant decrease in the efficacy of this compound when used for pain control in patients receiving a strong CYP2D6 inhibitor. nih.gov Patients receiving concurrent CYP2D6 inhibitors required significantly more breakthrough opioid medication (measured as morphine milligram equivalents) compared to those not receiving such inhibitors. nih.gov For instance, co-administration of quinidine, a selective CYP2D6 inhibitor, with this compound extended-release tablets resulted in a 50-60% increase in this compound exposure and a 50-60% decrease in M1 exposure. fda.gov The clinical consequences of these specific findings are not fully known. fda.gov

The reduced formation of M1 can lead to decreased therapeutic effects, and in patients who have developed physical dependence to this compound, it may result in signs and symptoms of opioid withdrawal. nih.gov Conversely, increased this compound exposure due to CYP2D6 inhibition can heighten the risk for serious adverse events, including seizures and serotonin (B10506) syndrome. fda.govnih.gov

Table 1: Impact of CYP2D6 Inhibitors on this compound Pharmacokinetics

| CYP2D6 Inhibitor | Effect on this compound Exposure | Effect on O-desmethylthis compound (M1) Exposure | Clinical Consequence (Pharmacokinetic) | Clinical Consequence (Pharmacodynamic) | Source |

|---|---|---|---|---|---|

| Fluoxetine | Increased | Decreased | Reduced analgesic efficacy | Potential for opioid withdrawal, increased risk of seizures and serotonin syndrome | fda.govnih.govpainphysicianjournal.comnih.gov |

| Paroxetine | Increased | Decreased | Reduced analgesic efficacy | Potential for opioid withdrawal, increased risk of seizures and serotonin syndrome | fda.govnih.govpainphysicianjournal.comnih.gov |

| Quinidine | 50-60% Increase | 50-60% Decrease | Reduced analgesic efficacy | Potential for opioid withdrawal, increased risk of seizures and serotonin syndrome | fda.govnih.gov |

Impact of CYP3A4 Inhibitors

This compound is also metabolized by CYP3A4. fda.gov Concomitant administration of CYP3A4 inhibitors can increase the plasma concentration of this compound. fda.govnih.govnih.gov This increase in this compound levels may lead to a greater amount of metabolism via CYP2D6, potentially resulting in higher levels of the active metabolite M1. nih.govnih.gov

Examples of CYP3A4 inhibitors include macrolide antibiotics (e.g., erythromycin), azole-antifungal agents (e.g., ketoconazole), and protease inhibitors (e.g., ritonavir). fda.govnih.gov The co-administration of this compound with these inhibitors can lead to increased or prolonged adverse reactions, an elevated risk for serious adverse events such as seizures and serotonin syndrome, and potentially fatal respiratory depression. fda.govnih.gov

Conversely, CYP3A4 inducers, such as carbamazepine (B1668303), rifampin, and St. John's Wort, can increase this compound metabolism, leading to a decrease in this compound plasma concentrations. fda.govnih.gov This can result in a significantly reduced analgesic effect of this compound. fda.govnih.gov Discontinuation of a CYP3A4 inducer can lead to an increase in this compound plasma concentration, potentially increasing adverse reactions like seizures and serotonin syndrome. nih.gov

Table 2: Impact of CYP3A4 Inhibitors and Inducers on this compound Pharmacokinetics

| CYP3A4 Modulator | Type of Interaction | Effect on this compound Exposure | Effect on O-desmethylthis compound (M1) Exposure | Clinical Consequence (Pharmacokinetic) | Clinical Consequence (Pharmacodynamic) | Source |

|---|---|---|---|---|---|---|

| Ketoconazole (B1673606) | Inhibitor | Increased | Potentially increased (via CYP2D6) | Increased this compound plasma concentrations | Increased risk of seizures, serotonin syndrome, respiratory depression | fda.govnih.govmypcnow.org |

| Erythromycin (B1671065) | Inhibitor | Increased | Potentially increased (via CYP2D6) | Increased this compound plasma concentrations | Increased risk of seizures, serotonin syndrome, respiratory depression | fda.govnih.govmypcnow.org |

| Ritonavir | Inhibitor | Increased | Potentially increased (via CYP2D6) | Increased this compound plasma concentrations | Increased risk of seizures, serotonin syndrome, respiratory depression | fda.govnih.gov |

| Carbamazepine | Inducer | Decreased | - | Reduced this compound plasma concentrations | Significantly reduced analgesic effect, increased seizure risk | fda.govnih.govmims.comtxvendordrug.com |

| Rifampin | Inducer | Decreased | - | Reduced this compound plasma concentrations | Reduced analgesic efficacy | fda.govnih.govajmc.com |

| St. John's Wort | Inducer | Decreased | - | Reduced this compound plasma concentrations | Reduced analgesic efficacy | fda.govajmc.com |

| Cimetidine (B194882) | Weak Inhibitor | No clinically significant change | - | No clinically significant change | - | fda.govajmc.com |

Metabolic Competition and Resultant Pharmacokinetic Parameter Changes

Metabolic competition can occur when this compound is co-administered with other drugs that share the same CYP450 enzyme pathways. For example, studies have shown that co-administration of metamizole (B1201355) can interfere with this compound's metabolism, likely due to competition for the active sites of CYP450 enzymes, particularly CYP3A4. researchgate.netmdpi.com This competition can lead to altered pharmacokinetic profiles for both this compound and its active metabolite, O-desmethylthis compound. researchgate.netmdpi.com For instance, metamizole co-administration has been observed to increase the bioavailability of this compound and O-desmethylthis compound in a dose-dependent manner. researchgate.netmdpi.com

Another example of metabolic competition is observed with crizotinib (B193316), which significantly inhibits the metabolism of this compound. peerj.com Crizotinib has been shown to increase the area under the curve (AUC) and maximum plasma concentration (Cmax) of this compound, while decreasing the Cmax of O-desmethylthis compound. peerj.com This indicates that crizotinib significantly inhibits the metabolism of this compound, resulting in changes to its pharmacokinetic parameters. peerj.com

Table 3: Examples of Metabolic Competition Affecting this compound Pharmacokinetics

| Co-administered Agent | Enzyme Involved | Effect on this compound Pharmacokinetics | Effect on O-desmethylthis compound (M1) Pharmacokinetics | Source |

|---|---|---|---|---|

| Metamizole | CYP3A4 | Increased bioavailability, prolonged detectability | Increased bioavailability, prolonged detectability | researchgate.netmdpi.com |

| Crizotinib | CYP2D1, CYP3A2 (in rats) | Increased AUC and Cmax, decreased CLz/f | Decreased Cmax | peerj.com |

Pharmacodynamic Interactions with Serotonergic Medications

This compound's mechanism of action includes weak inhibition of serotonin reuptake. drugbank.comwikipedia.orgpharmgkb.org This serotonergic activity makes it prone to pharmacodynamic interactions with other medications that also increase serotonin levels in the central nervous system, leading to a risk of serotonin syndrome. drugbank.compainphysicianjournal.comdrugs.com Serotonin syndrome is a potentially life-threatening condition characterized by a cluster of symptoms including hyperthermia, rigidity, myoclonus, autonomic instability, and mental status changes. drugbank.comdrugs.com

High-risk drug combinations for serotonin syndrome include this compound with Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), tricyclic antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). drugbank.compainphysicianjournal.comdrugs.comtg.org.au The combination of this compound with an antidepressant is noted as a common serotonergic drug-drug interaction. tg.org.au

SSRIs, such as fluoxetine and paroxetine, not only inhibit CYP2D6, reducing the formation of M1, but also directly increase serotonin levels, exacerbating the risk of serotonin syndrome. painphysicianjournal.comtg.org.au Similarly, SNRIs like venlafaxine, and MAOIs such as tranylcypromine, when combined with this compound, significantly increase the risk of serotonin toxicity. drugbank.comdrugs.comtg.org.au Linezolid, an antibiotic, also possesses MAOI activity, and its co-administration with this compound should be avoided due to the high risk of serotonin syndrome. droracle.ai

Table 4: Pharmacodynamic Interactions with Serotonergic Medications

| Serotonergic Medication Class | Examples of Medications | Mechanism of Interaction with this compound | Clinical Consequence | Source |

|---|---|---|---|---|

| SSRIs | Fluoxetine, Paroxetine, Citalopram, Sertraline | Additive serotonin reuptake inhibition, CYP2D6 inhibition | Increased risk of serotonin syndrome, reduced analgesic efficacy | drugbank.compainphysicianjournal.comdrugs.comtg.org.au |

| SNRIs | Venlafaxine | Additive serotonin and norepinephrine (B1679862) reuptake inhibition | Increased risk of serotonin syndrome | drugbank.comdrugs.comtg.org.au |

| TCAs | Amitriptyline (B1667244) | Additive serotonin reuptake inhibition, CYP2D6 inhibition | Increased risk of serotonin syndrome | drugbank.comfda.govdrugs.comtg.org.au |

| MAOIs | Tranylcypromine, Phenelzine, Linezolid | Significant increase in serotonin levels | High risk of severe serotonin syndrome | drugbank.comdrugs.comtg.org.audroracle.aiwikipedia.org |

| Triptans | Sumatriptan | Additive serotonin agonism | Increased risk of serotonin syndrome | drugbank.comdrugs.com |

| St. John's Wort | - | Serotonergic activity | Increased risk of serotonin syndrome | drugbank.comdrugs.com |

Interactions with Seizure Threshold-Lowering Medications

This compound itself can lower the seizure threshold, and this risk is further heightened when it is co-administered with other medications that also possess seizure threshold-lowering properties. drugbank.comtg.org.au This interaction can lead to an increased incidence of seizures.

Medications that can lower the seizure threshold and interact with this compound include certain antidepressants (e.g., bupropion (B1668061), tricyclic antidepressants, venlafaxine), and other drugs with similar effects. fda.govnih.govtg.org.au For instance, carbamazepine, while also a CYP3A4 inducer that can reduce this compound's analgesic effect, is an anticonvulsant that can also interact with this compound to increase seizure risk. fda.govnih.govmims.comtxvendordrug.comwikipedia.org

Table 5: Interactions with Seizure Threshold-Lowering Medications

| Seizure Threshold-Lowering Medication Class | Examples of Medications | Mechanism of Interaction with this compound | Clinical Consequence | Source |

|---|---|---|---|---|

| Antidepressants | Bupropion, Tricyclic Antidepressants, Venlafaxine | Additive seizure threshold lowering | Increased risk of seizures | fda.govnih.govtg.org.au |

| Carbamazepine | - | Additive seizure risk | Increased risk of seizures | fda.govnih.govmims.comtxvendordrug.comwikipedia.org |

| Other CNS Depressants (e.g., Barbiturates) | Barbiturates | Additive CNS depression, potential for increased seizure risk | Increased risk of seizures | txvendordrug.com |

Interactions with Other Opioids and Analgesics

The co-administration of this compound with other opioids and analgesics can lead to altered pharmacokinetic profiles or synergistic/antagonistic pharmacodynamic effects.

Interactions with Other Opioids: Concomitant use of this compound with mixed agonist/antagonist opioids such as butorphanol (B1668111) (PubChem CID: 5360980), nalbuphine (B1235481) (PubChem CID: 5360978), pentazocine (B1679294) (PubChem CID: 4731), and buprenorphine (PubChem CID: 644075) can diminish this compound's analgesic effect and potentially precipitate withdrawal symptoms nih.gov. Furthermore, co-administration with other opioid analgesics like morphine (PubChem CID: 5288826), pethidine (PubChem CID: 4058), tapentadol (B1681240) (PubChem CID: 9813589), oxycodone (PubChem CID: 5284603), or fentanyl (PubChem CID: 3345) may heighten the risk of adverse effects due to synergistic opioid agonism wikipedia.orgmedscape.com. Specifically, combining this compound with other central nervous system (CNS) depressants, including fentanyl, can lead to severe outcomes such as respiratory depression, hypotension, profound sedation, coma, and even death medscape.com. In patients with prior opioid dependence, this compound may reinitiate dependence or induce withdrawal symptoms medscape.com. It is notable that morphine is not metabolized by the CYP2D6 enzyme, making it a potential alternative for individuals with specific CYP2D6 genotypes nih.govnih.govpharmgkb.org. Oxycodone is metabolized by CYP2D6 to a limited extent, but this does not typically result in clinically significant differences in side effects nih.govnih.govpharmgkb.org. Conversely, codeine (PubChem CID: 5284370) is contraindicated for individuals who are ultrarapid CYP2D6 metabolizers nih.govnih.govpharmgkb.org.

Interactions with Non-Opioid Analgesics and Other Medications:

CYP3A4 Inducers: Drugs that induce CYP3A4, such as carbamazepine (PubChem CID: 2554) and rifampicin (B610482) (PubChem CID: 5352), can decrease the plasma concentration of this compound, potentially leading to reduced analgesic efficacy or the onset of withdrawal symptoms in physically dependent patients nih.govresearchgate.nettg.org.au. If a CYP3A4 inducer is discontinued, this compound plasma concentrations may increase, which could prolong therapeutic effects and increase the risk of adverse reactions, including seizures, serotonin syndrome, and respiratory depression nih.gov.

CYP2D6 Inhibitors: Medications that inhibit CYP2D6 activity, including certain selective serotonin reuptake inhibitors (SSRIs), quinidine (PubChem CID: 441074), phenothiazines, and some protease inhibitors, can impede the conversion of this compound to its active metabolite, O-desmethylthis compound (M1) (PubChem CID: 130829) nih.govnih.govtg.org.au. This inhibition can result in reduced analgesic effects nih.govnih.govtg.org.au. Conversely, once a CYP2D6 inhibitor is stopped, the plasma concentration of M1 will increase nih.govnih.gov.

Serotonergic Drugs: Due to this compound's weak inhibition of serotonin reuptake, co-administration with other serotonergic agents (e.g., SSRIs, serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants, monoamine oxidase inhibitors (MAOIs), triptans, dextromethorphan (B48470) (PubChem CID: 5281850), St. John's wort, lithium (PubChem CID: 3023985), and pethidine) significantly increases the risk of serotonin syndrome wikipedia.orgnih.govtg.org.auaafp.org.

Drugs Lowering Seizure Threshold: this compound itself can lower the seizure threshold wikipedia.orgtg.org.auaafp.org. When combined with other medications that also lower the seizure threshold, such as antipsychotics, bupropion (PubChem CID: 2476), and amphetamines, the risk of seizures is further elevated wikipedia.orgtg.org.au.

5-HT3 Antagonists: Concurrent use of 5-HT3 antagonists like ondansetron (B39145) (PubChem CID: 4585), dolasetron (B1670872) (PubChem CID: 3037233), and palonosetron (B1662849) (PubChem CID: 123985) may reduce the effectiveness of both drugs wikipedia.org.

Warfarin (PubChem CID: 54678486): Post-marketing surveillance has reported that this compound may increase the effects of warfarin, necessitating careful monitoring of the patient's International Normalized Ratio (INR) tg.org.au.

Cimetidine (PubChem CID: 2756): Concomitant administration of this compound with cimetidine does not result in clinically significant changes in this compound pharmacokinetics fda.gov.

Digoxin (B3395198) (PubChem CID: 27075): Rare reports of digoxin toxicity have been observed with concurrent this compound use fda.gov.

Drug-Gene Interaction (Pharmacogenomic) Research

Pharmacogenomics aims to personalize drug therapy by considering an individual's genetic variations to optimize efficacy and minimize adverse effects uspharmacist.com. Genetic polymorphisms, particularly those affecting cytochrome P450 (CYP) enzymes, play a significant role in the metabolism and clinical response to this compound uspharmacist.com.

CYP2D6 Polymorphism: Influence on Metabolism and Analgesic Efficacy

The cytochrome P450 2D6 (CYP2D6) enzyme is a highly polymorphic enzyme that plays a crucial role in the metabolism of this compound. CYP2D6 primarily converts this compound to its active metabolite, O-desmethylthis compound (M1) wikipedia.orgnih.govresearchgate.netaafp.orguspharmacist.comdrugbank.comnih.govfrontiersin.orgmdpi.comwikipedia.orgtaylorandfrancis.commdpi.comscirp.orgmdpi.compharmgkb.org. M1 is significantly more potent than the parent drug, exhibiting up to 6 times greater analgesic efficacy and a 200- to 700-fold higher affinity for the mu-opioid receptor nih.govfrontiersin.orgtaylorandfrancis.commdpi.commdpi.com. Other CYP enzymes, specifically CYP2B6 and CYP3A4, are involved in the N-demethylation of this compound to N-desmethylthis compound (M2) (PubChem CID: 104825), which is an inactive metabolite nih.govdrugbank.comfrontiersin.orgmdpi.compharmgkb.org.

Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes, profoundly influencing this compound's pharmacokinetics and pharmacodynamics wikipedia.orgnih.govnih.govpharmgkb.orgaafp.orguspharmacist.comdrugbank.comnih.govfrontiersin.orgmdpi.comtaylorandfrancis.commdpi.comscirp.orgwfsahq.orgdovepress.compharmgkb.org.

Table 1: Influence of CYP2D6 Metabolizer Phenotypes on this compound's Metabolism and Efficacy

| Metabolizer Phenotype | CYP2D6 Activity | M1 Concentration (vs. EM) | Analgesic Efficacy | Risk of Adverse Effects | Clinical Implications |

| Poor Metabolizers (PMs) | Reduced/Absent nih.gov | 40% lower nih.gov | Reduced/Suboptimal nih.govuspharmacist.commdpi.comdovepress.com | Increased risk of seizures and serotonin syndrome due to increased parent drug exposure nih.gov | Standard doses may not provide adequate pain relief; may require dose increase or alternative nih.govnih.govpharmgkb.org |

| Intermediate Metabolizers (IMs) | Reduced nih.gov | Lower | Reduced nih.govnih.govpharmgkb.org | - | May have reduced analgesia; consider dose increase or alternative if ineffective nih.govnih.govpharmgkb.org |

| Extensive/Normal Metabolizers (EMs/NMs) | Normal nih.gov | Normal | Most likely to benefit nih.gov | - | Standard therapy generally effective nih.gov |

| Ultrarapid Metabolizers (UMs) | Increased nih.gov | Higher than expected nih.govmdpi.comdovepress.compharmgkb.org | Greater uspharmacist.comfrontiersin.orgmdpi.comwfsahq.orgdovepress.com | Higher incidence of adverse events, including life-threatening respiratory depression nih.govnih.govpharmgkb.orgfrontiersin.orgmdpi.comtaylorandfrancis.commdpi.comwfsahq.orgdovepress.compharmgkb.org | Avoid this compound due to risk of overdose symptoms nih.govpharmgkb.org |

The prevalence of CYP2D6 ultrarapid metabolizers varies geographically, ranging from approximately 1–10% in Caucasians, 3–4% in African Americans, and 1–2% in East Asians. Higher frequencies have been reported in certain populations, such as Ashkenazi Jews and some groups in the Middle East nih.govwfsahq.org. Approximately 7% of the general population exhibits reduced CYP2D6 activity, classifying them as poor metabolizers nih.gov.

Genetic Variations and Susceptibility to Adverse Effects

Beyond CYP2D6, other genetic variations can influence an individual's susceptibility to this compound's adverse effects.

CYP2D6 Polymorphism: As noted, ultrarapid metabolizers of CYP2D6 are at a higher risk of adverse events due to elevated M1 exposure nih.govnih.govpharmgkb.orgfrontiersin.orgmdpi.comtaylorandfrancis.commdpi.comwfsahq.orgdovepress.compharmgkb.org. Conversely, poor metabolizers may experience increased exposure to the parent drug, this compound, which can increase the risk of seizures and serotonin syndrome nih.gov. A study indicated that individuals with the CYP2D6 10/10 genotype, associated with reduced enzyme activity, were 6.14 times more likely to report adverse events, particularly affecting the central nervous and gastrointestinal systems, compared to those with other genotypes frontiersin.org.

OPRM1 A118G Polymorphism: The OPRM1 gene encodes the μ-opioid receptor, a primary target for this compound's analgesic action mdpi.com. The rs1799971 (A118G) single nucleotide polymorphism (SNP) in OPRM1 has been extensively studied mdpi.com. Research suggests that patients carrying the G allele of OPRM1 A118G may require higher doses of this compound to achieve adequate analgesia mdpi.com. In a study of Korean patients, those with the GG genotype of OPRM1 A118G were found to be 6.3 times less likely to experience nausea and vomiting compared to patients with the AA genotype, suggesting a potential link between this polymorphism and μ-opioid receptor expression influencing adverse effects core.ac.uk.

COMT rs4680 SNP: Variations in the Catechol-O-Methyltransferase (COMT) gene, specifically the rs4680 SNP, are implicated in pain perception and opioid response mdpi.com. A pharmacogenetics study investigating the impact of the rs4680 polymorphism on this compound efficacy and adverse reactions in post-surgical patients revealed significant findings mdpi.comnih.gov.

Table 2: Incidence of Adverse Effects Based on COMT (rs4680) Genotype Following this compound Administration

| COMT (rs4680) Genotype | Pain Scores Post-Tramadol | Nausea/Vomiting Incidence | Sedation Incidence | Headache Incidence (3h post-op) |

| AA | Lower (p < 0.001) mdpi.comnih.gov | Statistically significant higher (p < 0.001) mdpi.comnih.gov | Statistically significant higher (p < 0.001) mdpi.comnih.gov | - |

| GA | - | - | - | - |

| GG | Poor pain relief mdpi.com | - | - | 37% (significantly higher) mdpi.com |

Patients with the AA genotype reported lower pain scores after this compound administration across all examined time points but also experienced statistically significant higher incidences of this compound-induced nausea, vomiting, and sedation mdpi.comnih.gov. Conversely, individuals with the GG genotype experienced poor pain relief from this compound and a higher incidence of headaches mdpi.com. These findings underscore the critical role of COMT rs4680 polymorphism in the response to this compound and highlight the need for a personalized approach to postoperative pain management mdpi.com.

Drug-Disease Interaction Research

Pre-existing disease states, particularly those affecting renal and hepatic function, can significantly alter the pharmacokinetics and pharmacodynamics of this compound, necessitating careful consideration in clinical management fda.govnih.govnih.govdroracle.aidroracle.ai.

Impact of Impaired Renal Function on this compound Pharmacokinetics

This compound and its metabolites are predominantly eliminated via the kidneys nih.govresearchgate.netfda.govdrugbank.comnih.govdroracle.aispringermedizin.demedsafe.govt.nzdroracle.ai. Approximately 30% of an administered dose is excreted unchanged in the urine, with 60% eliminated as metabolites nih.govdrugbank.com.

Pharmacokinetic Changes: Impaired renal function, defined as a creatinine (B1669602) clearance of less than 30 mL/min, leads to a decreased rate and extent of excretion for both this compound and its active metabolite, M1 nih.govfda.govdroracle.aimedsafe.govt.nzdroracle.ai. This results in a delayed elimination and a notable prolongation of the terminal plasma elimination half-lives of both compounds fda.govspringermedizin.demedsafe.govt.nz.

Table 3: Impact of Impaired Renal Function on this compound and M1 Half-Lives

| Compound | Half-Life in Healthy Adults (hours) | Half-Life in Renal Impairment (hours) |

| This compound | 6.3 ± 1.4 fda.govdrugbank.com | 11 (up to 20) medsafe.govt.nz |

| M1 | 7.4 ± 1.4 fda.govdrugbank.com | 17 (up to 43) medsafe.govt.nz |

Clinical Implications: The accumulation of this compound and its metabolites due to impaired renal clearance can elevate the risk of increased side effects and complications droracle.aidroracle.ai. Notably, only a small fraction, less than 7%, of the administered this compound dose and its M1 metabolite is removed during a typical 4-hour hemodialysis session fda.govdroracle.aimedsafe.govt.nzdroracle.ai. Therefore, dose adjustments are crucial in patients with renal impairment to mitigate the risk of toxicity nih.govfda.govdroracle.aimedsafe.govt.nzdroracle.ai.

Impact of Impaired Hepatic Function on this compound Metabolism

This compound undergoes extensive first-pass metabolism in the liver drugbank.com. The biotransformation of this compound to its active metabolites is critical for its analgesic effect nih.govdroracle.ai.

Pharmacokinetic Changes: In patients with advanced cirrhosis of the liver, the metabolism of both this compound and M1 is significantly reduced fda.govdroracle.aimedsafe.govt.nzdroracle.ai. This reduction in metabolic capacity leads to a larger area under the concentration-time curve (AUC) for this compound and a substantial prolongation of the elimination half-lives for both this compound and M1 fda.govdroracle.ai.

Table 4: Impact of Impaired Hepatic Function on this compound and M1 Half-Lives

| Compound | Half-Life in Healthy Adults (hours) | Half-Life in Hepatic Impairment (hours) |

| This compound | 6.3 ± 1.4 fda.govdrugbank.com | 13 (up to 19) fda.govmedsafe.govt.nzdroracle.ai |

| M1 | 7.4 ± 1.4 fda.govdrugbank.com | 19 (up to 36) fda.govmedsafe.govt.nzdroracle.ai |

Clinical Implications: The decreased clearance and subsequent accumulation of this compound and its active metabolite in patients with impaired hepatic function can lead to an increased risk of toxicity and adverse effects, including respiratory depression, seizures, and serotonin syndrome droracle.aidroracle.ai. Furthermore, a reduction in the analgesic effect is also a potential pharmacodynamic consequence of hepatic impairment, as the formation of the potent M1 metabolite is compromised nih.govdroracle.ai.

Dependence, Tolerance, and Withdrawal Syndromes Associated with Tramadol

Mechanisms of Physical Dependence Development

Physical dependence on tramadol (B15222) arises from neuroadaptive changes within the central nervous system in response to chronic drug exposure. drugbank.comaddictioncenter.comlakeviewhealth.comhres.ca